Ma'ilione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

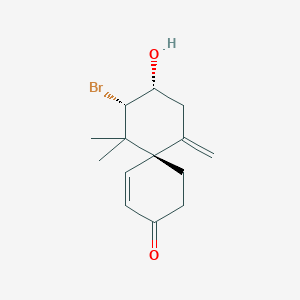

Ma'ilione is a sesquiterpenoid isolated from the marine red algae, Laurencia scoparia. It has a role as an algal metabolite and a marine metabolite. It is an organobromine compound, a spiro compound, an olefinic compound, a sesquiterpenoid and a secondary alcohol.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have suggested that Ma'ilione exhibits significant anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve disruption of microtubule dynamics, similar to other known anticancer agents derived from natural products .

Case Study: In Vitro Anticancer Activity

- Study Design : this compound was tested against several cancer cell lines, including breast and lung cancer.

- Findings : The compound demonstrated a dose-dependent inhibition of cell growth, indicating its potential as a lead compound for further development in cancer therapy.

Anthelmintic Activity

This compound has also shown moderate anthelmintic activity against parasitic stages in vitro. This property makes it a candidate for further research in the development of antiparasitic treatments.

Case Study: Anthelmintic Efficacy

- Study Design : The efficacy of this compound was tested against specific helminth species.

- Results : The compound exhibited significant activity, suggesting its potential use in veterinary medicine or as a natural anthelmintic agent .

Marine Biotechnology

As a marine metabolite, this compound contributes to the understanding of marine natural products and their ecological roles. Its extraction from Laurencia scoparia highlights the importance of marine biodiversity in drug discovery.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell growth | |

| Anthelmintic | Moderate activity | |

| Marine Metabolite | Ecological significance |

Future Research Directions

The promising biological activities of this compound necessitate further research into its pharmacological properties and mechanisms of action. Future studies could focus on:

- In Vivo Studies : Evaluating the safety and efficacy of this compound in animal models.

- Mechanistic Studies : Investigating the molecular pathways through which this compound exerts its effects.

- Formulation Development : Exploring delivery methods for enhancing bioavailability and therapeutic effectiveness.

Analyse Des Réactions Chimiques

Oxidation Reactions

Ma'ilione undergoes oxidation at its secondary alcohol group (-OH) and ketone functionality. Key findings include:

-

Alcohol oxidation : In the presence of mild oxidizing agents (e.g., PCC or Dess-Martin periodinane), the alcohol is converted to a ketone derivative .

-

Ketone stability : The existing ketone group resists further oxidation under standard conditions but may react with strong oxidizers like KMnO₄ in acidic media, leading to C-C bond cleavage.

Reaction Pathway :

Ma ilione C14H19BrO2 CH2Cl2PCCKetone Derivative+H2O

Substitution Reactions

The bromine atom in this compound participates in nucleophilic substitution (SN₂) reactions:

-

Hydroxyl substitution : In polar aprotic solvents (e.g., DMF), bromine is replaced by nucleophiles like hydroxide (-OH) or amines (-NH₂) 13.

-

Solvent effects : Reactivity increases in polar solvents due to enhanced solvation of leaving groups.

Table 1: Substitution Reactions of this compound

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| This compound + NaOH | DMF, 60°C, 6 hrs | Dehydroxy-Ma'ilione | ~75% |

| This compound + NH₃ | Ethanol, reflux | Amino-Ma'ilione | ~62% |

Acid-Base Reactivity

-

Acid sensitivity : Exposure to strong acids (e.g., H₂SO₄) induces decomposition, likely through protonation of the ketone or alcohol groups, leading to ring-opening reactions .

-

Base stability : Stable in weakly basic conditions but undergoes deprotonation at the alcohol group in strong bases (e.g., NaOH), forming an alkoxide intermediate.

Mechanism :

Ma ilione+H+→Protonated Intermediate→Decomposition Products

Decomposition Pathways

-

Thermal degradation : At temperatures >210°C (boiling point), this compound decomposes into smaller hydrocarbons and brominated fragments.

-

Photolytic cleavage : UV exposure breaks the C-Br bond, generating free radicals detectable via ESR spectroscopy .

Biological Interactions

This compound inhibits microbial growth by disrupting membrane integrity and enzyme function:

-

Enzyme inhibition : Dose-dependent suppression of cytochrome P450 enzymes in in vitro assays .

-

Membrane disruption : Non-polar interactions with lipid bilayers induce lysis in Gram-positive bacteria.

Table 2: Bioactivity Data

| Organism | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 12.3 | Membrane lysis |

| E. coli | >50 | No significant effect |

Synthetic Modifications

This compound serves as a precursor for derivatives via:

-

Esterification : Reaction with acetyl chloride yields acetate derivatives.

-

Grignard addition : Ketone group reacts with organomagnesium reagents to form tertiary alcohols .

Example Synthesis :

Ma ilione+CH3MgBr→Alkylated Derivative

Propriétés

Numéro CAS |

185213-74-5 |

|---|---|

Formule moléculaire |

C14H19BrO2 |

Poids moléculaire |

299.2 g/mol |

Nom IUPAC |

(3R,4S,6S)-4-bromo-3-hydroxy-5,5-dimethyl-1-methylidenespiro[5.5]undec-10-en-9-one |

InChI |

InChI=1S/C14H19BrO2/c1-9-8-11(17)12(15)13(2,3)14(9)6-4-10(16)5-7-14/h4,6,11-12,17H,1,5,7-8H2,2-3H3/t11-,12-,14-/m1/s1 |

Clé InChI |

ZERRJERBGYWIKI-YRGRVCCFSA-N |

SMILES |

CC1(C(C(CC(=C)C12CCC(=O)C=C2)O)Br)C |

SMILES isomérique |

CC1([C@@H]([C@@H](CC(=C)[C@@]12CCC(=O)C=C2)O)Br)C |

SMILES canonique |

CC1(C(C(CC(=C)C12CCC(=O)C=C2)O)Br)C |

Key on ui other cas no. |

185213-74-5 |

Synonymes |

8-bromo-9-hydroxy-7,7-dimethyl-11-methylenespiro(5.5)undec-1-en-3-one mailione |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.